Cas no 1184454-86-1 (1-Butyl-1h-1,2,4-triazol-3-amine)

1-Butyl-1H-1,2,4-triazol-3-amine is a triazole-based amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a butyl group at the N1 position and an amine group at the C3 position, offering reactivity for further functionalization. The triazole core provides stability and versatility, making it useful as a building block in heterocyclic synthesis. This compound may serve as an intermediate in the development of biologically active molecules, including enzyme inhibitors or ligands. Its well-defined molecular framework allows for precise modifications, facilitating structure-activity relationship studies. Suitable for controlled reactions, it is typically handled under standard laboratory conditions with appropriate safety measures.
1-Butyl-1h-1,2,4-triazol-3-amine structure
1184454-86-1 structure
商品名:1-Butyl-1h-1,2,4-triazol-3-amine
CAS番号:1184454-86-1
MF:C6H12N4
メガワット:140.186280250549
CID:5699273
PubChem ID:60910938

1-Butyl-1h-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

    • EN300-783413
    • 1184454-86-1
    • 1-BUTYL-1H-1,2,4-TRIAZOL-3-AMINE
    • 1H-1,2,4-Triazol-3-amine, 1-butyl-
    • 1-Butyl-1h-1,2,4-triazol-3-amine
    • インチ: 1S/C6H12N4/c1-2-3-4-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9)
    • InChIKey: XDTKUMSWIZEMBH-UHFFFAOYSA-N
    • ほほえんだ: N1(C=NC(N)=N1)CCCC

計算された属性

  • せいみつぶんしりょう: 140.106196400g/mol
  • どういたいしつりょう: 140.106196400g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 95.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3(Predicted)
  • ふってん: 297.0±23.0 °C(Predicted)
  • 酸性度係数(pKa): 5.01±0.12(Predicted)

1-Butyl-1h-1,2,4-triazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-783413-1.0g
1-butyl-1H-1,2,4-triazol-3-amine
1184454-86-1
1g
$0.0 2023-06-06

1-Butyl-1h-1,2,4-triazol-3-amine 関連文献

1-Butyl-1h-1,2,4-triazol-3-amineに関する追加情報

Professional Introduction to 1-Butyl-1H-1,2,4-Triazol-3-amine (CAS No. 1184454-86-1)

1-Butyl-1H-1,2,4-triazol-3-amine, a compound with the chemical identifier CAS No. 1184454-86-1, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The compound's molecular framework, featuring a butyl group attached to a 1H-1,2,4-triazole core, contributes to its distinctive chemical behavior and functional potential.

The 1H-1,2,4-triazole ring system is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets. Its three-membered aromatic structure provides a rigid scaffold that can be modified to enhance binding affinity and selectivity. In the case of 1-butyl-1H-1,2,4-triazol-3-amine, the introduction of the butyl side chain at the 1-position and the amine group at the 3-position introduces additional functional handles that can be exploited for further derivatization and optimization.

Recent studies have highlighted the potential of this compound as a lead candidate in the development of novel therapeutic agents. Its ability to modulate key biological pathways has been explored in several preclinical models. Notably, research has indicated that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The amine functionality at the 3-position of the triazole ring is particularly noteworthy, as it provides a site for hydrogen bonding interactions with biological targets.

The butyl group at the 1-position of the triazole ring contributes to the compound's solubility and bioavailability, making it a favorable candidate for further pharmacokinetic studies. Current research is focused on optimizing synthetic routes to improve yield and purity while maintaining or enhancing biological activity. Advances in computational chemistry have also enabled the prediction of novel derivatives with enhanced properties through virtual screening and molecular modeling techniques.

In addition to its therapeutic potential, 1-butyl-1H-1,2,4-triazol-3-amine has shown promise in material science applications. Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). The triazole ring's stability under various conditions further enhances its suitability for these applications. Ongoing research aims to explore its efficacy in these areas by synthesizing novel derivatives with tailored electronic characteristics.

The synthesis of CAS No. 1184454-86-1 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic pathways include nucleophilic substitution reactions followed by functional group transformations. Recent innovations in catalytic methods have enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving scalability.

Evaluation of the compound's safety profile is a critical step in its development as a pharmaceutical agent. Preliminary toxicology studies have demonstrated its acceptable safety margins at relevant doses. Further studies are underway to assess long-term effects and potential side interactions with other therapeutic agents. These studies are essential for ensuring that the compound can be safely administered to patients without adverse effects.

The versatility of 1-butyl-1H-1,2,4-triazol-3-amine extends beyond pharmaceutical applications into agrochemicals and specialty chemicals. Its structural motifs are found in several commercially available compounds used as intermediates or active ingredients in crop protection agents. Research is ongoing to explore its potential use as a precursor for novel agrochemicals with improved efficacy and environmental compatibility.

The future of this compound lies in its continued exploration across multiple disciplines. As synthetic methodologies advance, new derivatives will be synthesized and tested for their biological activity and material properties. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into commercially viable products that address unmet needs in medicine and technology.

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